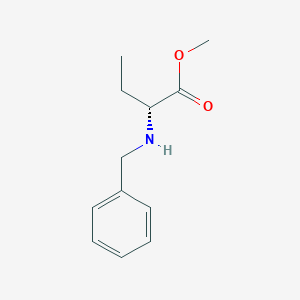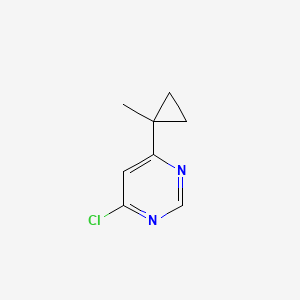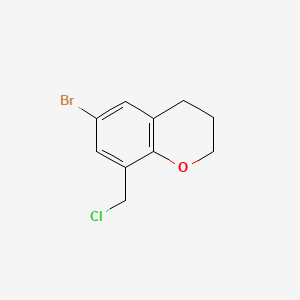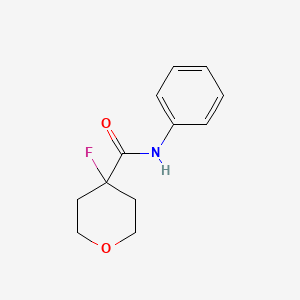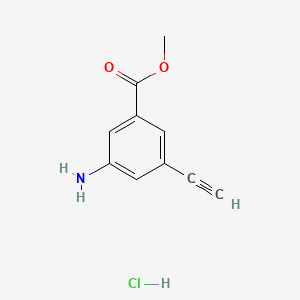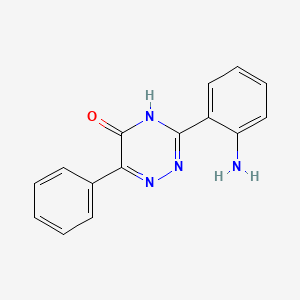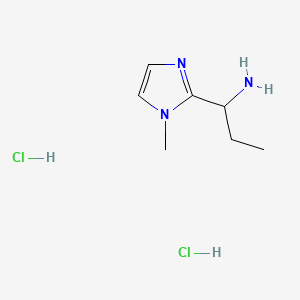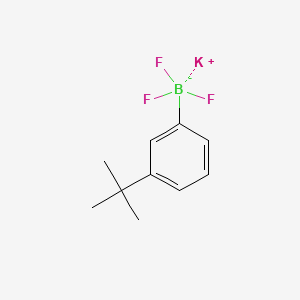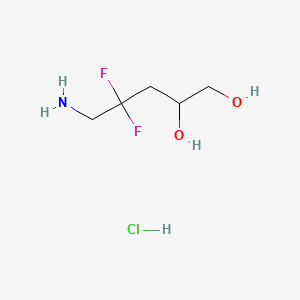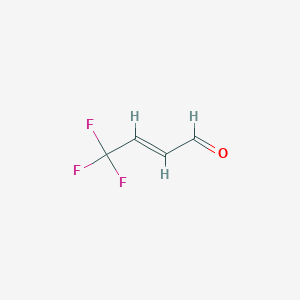
4,4,4-Trifluorocrotonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorocrotonaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the crotonaldehyde structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorocrotonaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkylthiols and heteroaromatics are often used in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Trifluoromethylated alcohols.
Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, such as MAO-A inhibitors like befloxatone.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonaldehyde: Lacks the trifluoromethyl group, making it less reactive.
Trifluoroacetaldehyde: Contains only one carbon atom, limiting its versatility in forming complex molecules.
Uniqueness
4,4,4-Trifluorocrotonaldehyde stands out due to its trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to form trifluoromethylated stereogenic centers is a unique feature that is not commonly found in similar compounds .
Propriétés
Formule moléculaire |
C4H3F3O |
|---|---|
Poids moléculaire |
124.06 g/mol |
Nom IUPAC |
(E)-4,4,4-trifluorobut-2-enal |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+ |
Clé InChI |
DSMJPTHORDDCAG-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(F)(F)F)\C=O |
SMILES canonique |
C(=CC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


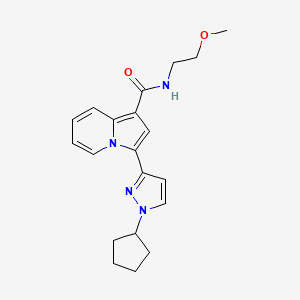
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
